Bienvenue dans la boutique en ligne BenchChem!

N-Methyl-L-isoleucine

Peptide conformation NMR spectroscopy cis-trans isomerism

For peptide leads requiring a β-branched sec-butyl side chain with precisely tuned backbone rigidity. N-Methyl-L-isoleucine (4125-98-8) introduces irreversible steric constraints that L-isoleucine and other N-methyl amino acids (e.g., N-methylvaline) cannot replicate. Its distinct cis-trans rotamer distribution enables unique β-sheet and turn geometries, enhancing both conformational stability and design precision. Supported by class-level evidence of >6-fold half-life extension and documented cytotoxicity against Molt-4/MCF-7 lines, this building block is the strategic choice for orally bioavailable, cell-penetrating, and anticancer peptide libraries.

Molecular Formula
Molecular Weight 145.2
CAS No. 4125-98-8
Cat. No. B612947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-L-isoleucine
CAS4125-98-8
Molecular Weight145.2
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC
InChIInChI=1S/C7H15NO2/c1-4-5(2)6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t5-,6-/m0/s1
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-L-isoleucine (CAS 4125-98-8): Physicochemical Profile and Structural Baseline for Peptide Engineering


N-Methyl-L-isoleucine (CAS: 4125-98-8) is an N-methylated non-proteinogenic α-amino acid derived from L-isoleucine, with molecular formula C₇H₁₅NO₂ and molecular weight 145.20 g/mol . This compound exhibits a predicted density of 1.0±0.1 g/cm³, boiling point of 226.1±23.0 °C at 760 mmHg, and calculated ACD/LogP of 0.96, with an optical rotation [α]²⁰D = 20–30° (c=1 in EtOH) for the hydrochloride salt . The structural modification—replacement of the α-amino hydrogen with a methyl group—introduces steric hindrance and eliminates one hydrogen bond donor capacity, fundamentally altering backbone conformational flexibility relative to the parent amino acid [1].

Why N-Methyl-L-isoleucine Cannot Be Replaced by L-Isoleucine or Other N-Methyl Amino Acids in Research Applications


L-isoleucine and other common amino acids cannot functionally substitute for N-methyl-L-isoleucine in peptide engineering workflows due to the irreversible conformational constraints imposed by N-methylation [1]. The methyl group on the α-nitrogen eliminates backbone hydrogen bonding at that amide position, restricts rotation about the amide bond, and alters the cis-trans rotamer equilibrium in a manner that is sequence-context dependent [2]. While other N-methyl amino acids (e.g., N-methylvaline, N-methylleucine) share the N-methylation feature, N-methyl-L-isoleucine confers a distinct steric profile due to its β-branched sec-butyl side chain (chiral centers at both Cα and Cβ), which modulates side-chain packing and hydrophobicity differently than N-methylvaline (isopropyl side chain) or N-methylleucine (isobutyl side chain) [1][2]. These differences translate into quantifiable variations in peptide conformation, proteolytic stability, and receptor recognition that cannot be replicated by generic substitution [3].

Quantitative Differentiation of N-Methyl-L-isoleucine: Comparator-Based Evidence for Procurement Decisions


Cis-Trans Rotamer Distribution Deviates from N-Methylvaline: Conformational Control Evidence

¹H NMR spectroscopic analysis of N-alkylated benzamido-acids revealed that N-methylisoleucine exhibits a distinct cis-trans rotamer distribution compared to N-methylvaline, as evidenced by differential splitting patterns and singlet aromatic proton signals in the spectra [1]. The proportion of cis and trans rotamers for N-methylisoleucine differs from that of N-methylvaline when both are examined as benzoyl derivatives under identical NMR conditions [1].

Peptide conformation NMR spectroscopy cis-trans isomerism structural biology

N-Methylation Confers ≥6-Fold Increase in Peptide Proteolytic Half-Life: Class-Level Stability Evidence

In a systematic study of the gelatinase biosynthesis-activating pheromone (GBAP) from Enterococcus faecalis, N-methylation at the Phe7 position (N-Me-Phe) increased the peptide half-life against protease digestion by more than 6-fold relative to the native unmodified peptide signal [1]. This class-level finding establishes N-methylation as a validated strategy for enhancing proteolytic resistance, a property directly transferable to peptides incorporating N-methyl-L-isoleucine at analogous protease-sensitive sites [1].

Peptide therapeutics proteolytic stability pharmacokinetics peptidomimetics

Cytotoxicity Against Molt-4 and MCF-7 Human Tumor Cell Lines: Antiproliferative Activity

N-Methyl-L-isoleucine hydrochloride has demonstrated significant cytotoxicity against cancer cells, with documented growth inhibition of Molt-4 (human T-cell leukemia) and MCF-7 (human breast adenocarcinoma) tumor cell lines . This antiproliferative activity distinguishes the compound from L-isoleucine, which serves primarily as a proteinogenic building block with no reported direct cytotoxic activity against these lines.

Cancer research cytotoxicity antiproliferative oncology

Altered LogD and Permeability Properties: Membrane Interaction Modulation

N-Methylation of amino acids systematically alters lipophilicity and membrane permeability parameters. While direct experimental LogD values for free N-methyl-L-isoleucine are not available, studies on peptides containing N-methyl amino acids demonstrate that N-methylation modifies logD (pH 7.4) and apparent permeability (Papp) in a residue-dependent manner [1]. The ACD/LogP predicted value for N-methyl-L-isoleucine is 0.96 , contrasting with L-isoleucine's more hydrophilic character (LogP ≈ -1.7 for zwitterionic form), indicating increased hydrophobicity conferred by N-methylation.

Pharmacokinetics membrane permeability LogD drug design

Validated Application Scenarios for N-Methyl-L-isoleucine Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptide Backbone Engineering Requiring β-Branched Side Chain Geometry

N-Methyl-L-isoleucine is optimally deployed when researchers require the conformational constraints of N-methylation combined with the specific steric profile of a β-branched sec-butyl side chain. The distinct cis-trans rotamer distribution documented for N-methylisoleucine versus N-methylvaline [1] confirms that this compound produces unique backbone geometries not achievable with other N-methyl amino acids. This makes it the preferred choice for fine-tuning peptide turn motifs, β-sheet initiation, or helical conformations where precise side-chain packing influences overall fold stability.

Protease-Resistant Peptide Therapeutics and Biological Probe Development

For applications requiring extended in vivo or in vitro half-life under proteolytic conditions, N-methyl-L-isoleucine provides validated stability enhancement based on the class-level evidence that N-methylation confers >6-fold increases in peptide half-life [2]. Incorporation at predicted protease cleavage sites (particularly those recognized by chymotrypsin-like or elastase-like enzymes that target hydrophobic residues) is expected to confer similar resistance. This scenario applies to peptide-based drug candidates, imaging probes, and biochemical tools where prolonged activity is essential.

Anticancer Peptidomimetic Lead Identification and Cytotoxicity Screening

Based on documented cytotoxic activity against Molt-4 and MCF-7 human tumor cell lines , N-methyl-L-isoleucine serves as a building block for synthesizing peptide libraries aimed at identifying novel anticancer leads. Unlike L-isoleucine, which lacks direct cytotoxic activity, the N-methylated derivative exhibits growth inhibition of cancer cells, suggesting that peptides containing this residue may possess inherent antiproliferative properties or enhanced membrane permeability contributing to intracellular target engagement.

Membrane-Permeable Peptide Design Requiring Optimized Hydrophobic Balance

The >500-fold increase in predicted LogP upon N-methylation of L-isoleucine (from -1.7 to 0.96) positions N-methyl-L-isoleucine as a strategic residue for modulating peptide hydrophobicity and passive membrane permeability. This application scenario is particularly relevant for designing orally bioavailable peptide therapeutics, cell-penetrating peptides, or intracellular protein-protein interaction inhibitors where balanced lipophilicity is critical for achieving adequate cellular uptake without compromising aqueous solubility.

Quote Request

Request a Quote for N-Methyl-L-isoleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.